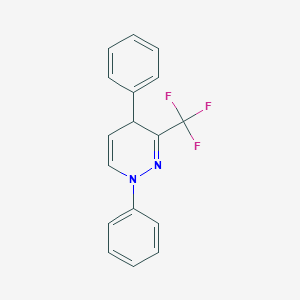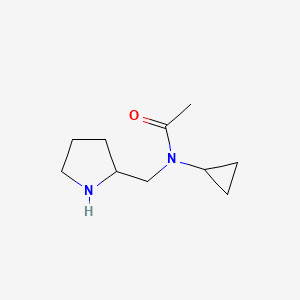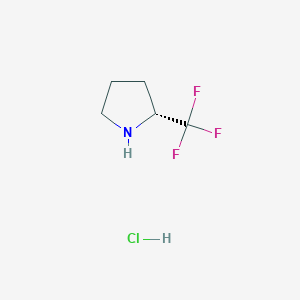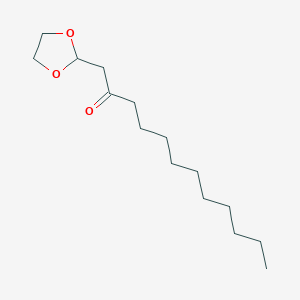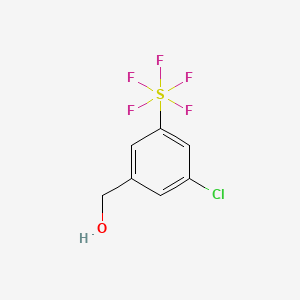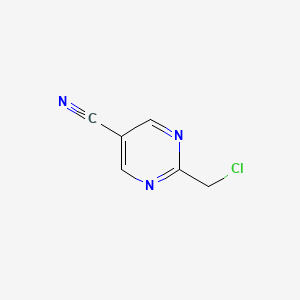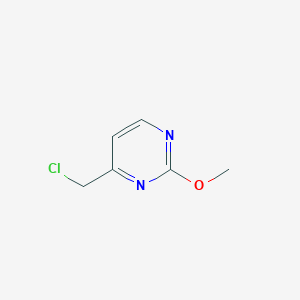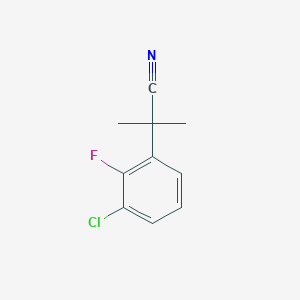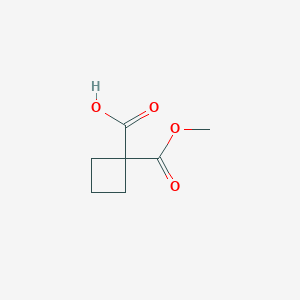
1-(Methoxycarbonyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is an organic compound . It is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .
Synthesis Analysis
The synthesis of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The unique four-membered ring of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” brings about several intriguing chemical properties . Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(Methoxycarbonyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis
“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a colorless liquid . It has a low solubility in water but can dissolve in nonpolar solvents such as ether and alcohol . The compound has hydrolytic properties and can easily react with water to produce cyclobutanoic acid and methanol .Applications De Recherche Scientifique
Synthesis of β-Dipeptides
1-(Methoxycarbonyl)cyclobutanecarboxylic acid is utilized in the synthesis of novel β-amino acid derivatives. This compound serves as a starting material in the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. These β-amino acids are key for producing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Novel Synthesis Routes
Research has been conducted to develop more convenient and practical synthesis routes for related compounds. For instance, 1-Aminocyclobutanecarboxylic acid, a derivative, was prepared by reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, demonstrating a more efficient approach with potential industrial applications (Fu Zhi-feng, 2004).
Cycloaddition Reactions
1-(Methoxycarbonyl)cyclobutanecarboxylic acid derivatives are involved in cycloaddition reactions. For example, in the presence of a palladium complex, silacyclobutanes react with various acetylenes to yield silacyclohexene derivatives, showcasing the compound's role in facilitating these chemical reactions (SakuraiHideki & ImaiTakafumi, 1975).
Enzymatic Processes
The compound is also significant in enzymatic processes. An optimized process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed, using Candida antarctica lipase for the desymmetrization of the corresponding diester. This method demonstrates the compound's utility in enzymatic synthesis (Goswami & Kissick, 2009).
Natural Occurrences and Derivatives
Research has also identified novel compounds related to 1-(Methoxycarbonyl)cyclobutanecarboxylic acid in nature. For example, a novel cyclobutane-type norlignan was isolated from the plant Peperomia tetraphylla, highlighting the compound's presence and derivatives in natural sources (Yunzhi Li et al., 2007).
Safety And Hazards
“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is generally considered a low-toxicity substance . During use, inhalation of vapors and contact with skin or eyes should be avoided . Appropriate protective gloves, eyewear, and face shields should be worn during operation . If skin or eye contact occurs, immediately rinse with plenty of clean water and seek medical attention if necessary .
Propriétés
IUPAC Name |
1-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-6(10)7(5(8)9)3-2-4-7/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTVQMUXSRBNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide](/img/structure/B1425933.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)
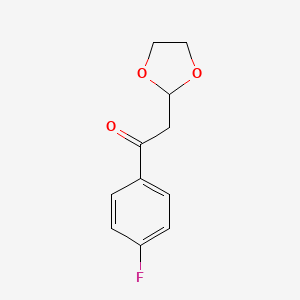
![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)
![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
